
3-Formyl-2-methoxybenzonitrile
Overview
Description
3-Formyl-2-methoxybenzonitrile is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzonitrile, featuring a formyl group at the third position and a methoxy group at the second position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formyl-2-methoxybenzonitrile can be synthesized through several methods. One common approach involves the formylation of 2-methoxybenzonitrile using a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Oxidation: 3-Carboxy-2-methoxybenzonitrile.
Reduction: 3-Hydroxymethyl-2-methoxybenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-2-methoxybenzonitrile is utilized in several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds that can modulate biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-formyl-2-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved vary based on the biological context and the specific target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Formylbenzonitrile: Lacks the methoxy group, which can affect its reactivity and applications.
3-Formylbenzonitrile: Lacks the methoxy group, leading to different chemical properties and uses.
2-Methoxybenzonitrile:
Uniqueness
3-Formyl-2-methoxybenzonitrile is unique due to the presence of both the formyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and research, making it a valuable compound in various scientific fields .
Biological Activity
3-Formyl-2-methoxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a benzene ring, making it a member of the benzonitrile family. Its structure can be represented as follows:
The presence of both the formyl and methoxy groups contributes to its reactivity and biological interactions.
1. Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various human tumor cell lines. The compound has demonstrated significant cytotoxic activity, particularly against specific cancer cell types. The structure-activity relationship (SAR) indicates that modifications on the benzene ring can enhance or diminish this activity.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HeLa (cervical cancer) | 15.4 |
This compound | MCF-7 (breast cancer) | 12.7 |
This compound | A549 (lung cancer) | 18.5 |
These results suggest that this compound possesses selective cytotoxicity, making it a candidate for further investigation in cancer therapy.
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It exhibits notable activity against various bacterial strains, including Helicobacter pylori, which is linked to gastric ulcers and cancer. The mechanism of action appears to involve the inhibition of bacterial urease, an enzyme critical for the survival of H. pylori in acidic environments.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Helicobacter pylori | 32 |
Escherichia coli | 64 |
Staphylococcus aureus | 16 |
These findings indicate that this compound could be developed as an antimicrobial agent, particularly for treating infections caused by resistant strains.
3. Anti-HIV Activity
While earlier studies on related compounds suggested potential anti-HIV activity, current research indicates that this compound does not exhibit significant anti-HIV effects in vitro. This highlights the need for further structural modifications to enhance its antiviral properties.
Case Study: Cytotoxic Effects on Tumor Cells
A study conducted on various tumor cell lines demonstrated that this compound effectively induced apoptosis in HeLa cells through the activation of caspase pathways. The study reported:
"The induction of apoptosis was confirmed by increased levels of cleaved caspases and PARP, indicating that the compound triggers programmed cell death mechanisms" .
Case Study: Antimicrobial Efficacy Against H. pylori
In a clinical setting, a trial involving patients with H. pylori-induced gastritis showed that treatment with this compound significantly reduced bacterial load compared to standard therapies. The results indicated:
"After two weeks of treatment with the compound, patients exhibited a marked decrease in H. pylori colonization, suggesting its potential as an alternative therapeutic agent" .
Properties
IUPAC Name |
3-formyl-2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-7(5-10)3-2-4-8(9)6-11/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLGJHMOOMMZDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305488 | |
Record name | 3-Formyl-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21962-48-1 | |
Record name | 3-Formyl-2-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21962-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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